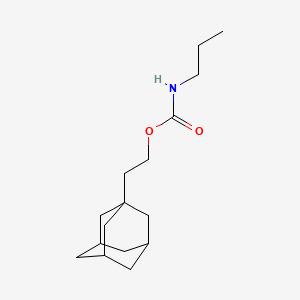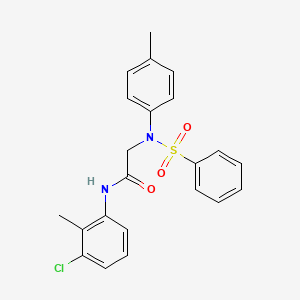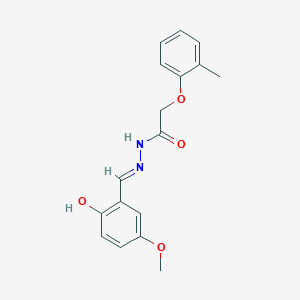
2-(1-adamantyl)ethyl propylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-adamantyl)ethyl propylcarbamate, also known as AEBP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. AEBP is a carbamate derivative of adamantane, which is a cyclic hydrocarbon that has unique structural properties. The synthesis of AEBP involves the reaction of adamantane with propyl isocyanate, followed by the reaction with ethyl chloroformate. AEBP has been shown to have a variety of biochemical and physiological effects, which make it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of 2-(1-adamantyl)ethyl propylcarbamate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. 2-(1-adamantyl)ethyl propylcarbamate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. 2-(1-adamantyl)ethyl propylcarbamate has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-(1-adamantyl)ethyl propylcarbamate has been shown to have a variety of biochemical and physiological effects. 2-(1-adamantyl)ethyl propylcarbamate has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that 2-(1-adamantyl)ethyl propylcarbamate may be a potential chemotherapeutic agent. 2-(1-adamantyl)ethyl propylcarbamate has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 2-(1-adamantyl)ethyl propylcarbamate has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1-adamantyl)ethyl propylcarbamate for lab experiments is its relatively simple synthesis method. 2-(1-adamantyl)ethyl propylcarbamate can be synthesized using commercially available starting materials, and the reaction is relatively straightforward. Additionally, 2-(1-adamantyl)ethyl propylcarbamate has been shown to have a variety of potential therapeutic applications, which make it a promising candidate for future research. However, one of the limitations of 2-(1-adamantyl)ethyl propylcarbamate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-(1-adamantyl)ethyl propylcarbamate. One area of research is the development of 2-(1-adamantyl)ethyl propylcarbamate as a potential chemotherapeutic agent. Further studies are needed to determine the efficacy and safety of 2-(1-adamantyl)ethyl propylcarbamate in animal models and clinical trials. Another area of research is the investigation of the mechanism of action of 2-(1-adamantyl)ethyl propylcarbamate. Further studies are needed to elucidate the molecular targets of 2-(1-adamantyl)ethyl propylcarbamate and the signaling pathways involved in its effects. Additionally, the development of new synthetic methods for 2-(1-adamantyl)ethyl propylcarbamate and its derivatives may provide new opportunities for research.
Méthodes De Synthèse
The synthesis of 2-(1-adamantyl)ethyl propylcarbamate involves a two-step process. The first step involves the reaction of adamantane with propyl isocyanate in the presence of a catalyst such as triethylamine. This reaction produces 2-(1-adamantyl)ethyl isocyanate, which is then reacted with ethyl chloroformate to produce 2-(1-adamantyl)ethyl propylcarbamate. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography.
Applications De Recherche Scientifique
2-(1-adamantyl)ethyl propylcarbamate has been shown to have a variety of potential therapeutic applications in scientific research. One of the main applications of 2-(1-adamantyl)ethyl propylcarbamate is in the treatment of cancer. 2-(1-adamantyl)ethyl propylcarbamate has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that 2-(1-adamantyl)ethyl propylcarbamate may be a potential chemotherapeutic agent. 2-(1-adamantyl)ethyl propylcarbamate has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 2-(1-adamantyl)ethyl propylcarbamate has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-(1-adamantyl)ethyl N-propylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-2-4-17-15(18)19-5-3-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,2-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBZOZJLSKKRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)OCCC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantyl)ethyl N-propylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,4S*)-2-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6084725.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B6084727.png)
![N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-2-[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetamide](/img/structure/B6084732.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-3-thienyl)-2-pyridinamine](/img/structure/B6084741.png)
![methyl (1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6084748.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B6084752.png)
![N-ethyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6084763.png)

![ethyl 4-({methyl[1-(2-phenylethyl)-3-piperidinyl]amino}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B6084780.png)

![tert-butyl 2-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B6084793.png)
![N-{2-[(sec-butylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6084812.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B6084827.png)